5-(2-Fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
5-(2-Fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a fluorophenyl group attached, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the reaction of 2-amino-5-fluorobenzophenone with glycine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
5-(2-Fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its potent anxiolytic and sedative properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
5-(2-Fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetics and pharmacodynamics. This structural difference may result in variations in potency, duration of action, and side effect profile compared to other benzodiazepines.
Properties
CAS No. |
2648-01-3 |
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Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11FN2O/c16-12-7-3-1-5-10(12)15-11-6-2-4-8-13(11)18-14(19)9-17-15/h1-8H,9H2,(H,18,19) |
InChI Key |
ZFYAQIQNROJRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3F |
Origin of Product |
United States |
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